1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

Perfluorinated polyimide synthesis Monomer reactivity End-group analysis

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (CAS 1198-64-7), also referred to as 2,3,5,6-tetrafluoro-p-phenylenediamine (4FPPD), is a perfluorinated aromatic diamine with the molecular formula C6H4F4N2 and a molecular weight of 180.11 g/mol. It exists as a crystalline solid at room temperature with a melting point of 143–147°C and is typically supplied at purities ≥98.0% (GC, titration).

Molecular Formula C6H4F4N2
Molecular Weight 180.1 g/mol
CAS No. 1198-64-7
Cat. No. B073240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediamine, 2,3,5,6-tetrafluoro-
CAS1198-64-7
Molecular FormulaC6H4F4N2
Molecular Weight180.1 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)N)F)F)N
InChIInChI=1S/C6H4F4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2
InChIKeyFVFYRXJKYAVFSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (CAS 1198-64-7): Core Identity and Compound Class Positioning for Scientific Procurement


1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (CAS 1198-64-7), also referred to as 2,3,5,6-tetrafluoro-p-phenylenediamine (4FPPD), is a perfluorinated aromatic diamine with the molecular formula C6H4F4N2 and a molecular weight of 180.11 g/mol. It exists as a crystalline solid at room temperature with a melting point of 143–147°C and is typically supplied at purities ≥98.0% (GC, titration) . The compound belongs to the class of perfluorinated phenylenediamines, where all four aromatic hydrogen atoms are replaced by fluorine, leaving only the two amino groups as hydrogen-bearing functional sites. This substitution pattern imparts distinct electronic properties: the strong electron-withdrawing effect of fluorine reduces the electron density on the amino nitrogen atoms, substantially lowering the nucleophilic reactivity of the diamine compared to non-fluorinated analogs [1]. 4FPPD serves primarily as a monomer for synthesizing perfluorinated polyimides and polyamides, where the absence of C–H bonds eliminates near-infrared absorption harmonics, enabling optical transparency across the entire wavelength range of optical communications (1.0–1.7 µm) [1].

Why 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- Cannot Be Replaced by the Meta-Isomer or Non-Fluorinated Analogs: The Reactivity-Driven Case for Precise Monomer Selection


In perfluorinated polyimide synthesis, the choice between tetrafluoro-p-phenylenediamine (4FPPD, CAS 1198-64-7) and its meta-isomer tetrafluoro-m-phenylenediamine (4FMPD, CAS 1198-63-6) or non-fluorinated p-phenylenediamine is not interchangeable. The para-substitution pattern of 4FPPD imposes a unique steric and electronic constraint: after one amino group undergoes acylation, the remaining amino group experiences a substantial further decrease in nucleophilicity—manifested as a >10-fold reduction in acylation rate constant—because both amino groups reside on the same benzene ring conjugated through the para position [1]. This contrasts with 4FMPD (meta-isomer), where the two amino groups are cross-conjugated and the second acylation step is significantly less deactivated [1]. Consequently, 4FPPD yields poly(amic acid) with distinct end-group content, molecular weight distribution, and film-forming behavior compared to 4FMPD-derived polymers [1]. Procurement of the incorrect isomer therefore directly compromises the molecular weight, mechanical integrity, and optical uniformity of the final polyimide film.

Quantitative Differentiation Evidence for 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (4FPPD) Versus Closest Analogs


Lower Acylation Reactivity of 4FPPD Versus 4FMPD: End-Group Content in Poly(amic acid) Synthesis with 6FDA

When polymerized with the dianhydride 6FDA, tetrafluoro-p-phenylenediamine (4FPPD) produces poly(amic acid) with an end-group content of 42%, compared to only 15% for tetrafluoro-m-phenylenediamine (4FMPD) under identical conditions [1]. Lower end-group content indicates higher overall conversion to polymer; thus 4FMPD is substantially more reactive than 4FPPD. The 19F NMR analysis further reveals that upon first acylation, the 15N chemical shift of 4FPPD is displaced downfield by 12.5 ppm, corresponding to a >10-fold decrease in the acylation rate constant for the residual amino group—an effect not observed to the same degree for 4FMPD or other perfluorinated diamines [1].

Perfluorinated polyimide synthesis Monomer reactivity End-group analysis

Comparable Thermal Stability of 4FPPD- and 4FMPD-Derived Poly(Schiff base) Polymers Under Oxidative and Inert Atmospheres

Thermogravimetric analysis of isomeric polymers synthesized from p-dibenzoylbenzene with 4FPPD and with 4FMPD demonstrates that both fluorinated polymers exhibit essentially equivalent resistance to initial thermal decomposition in both air and nitrogen atmospheres [1]. The completely aromatic, fluorine-containing polymers showed a high degree of thermal stability, with major weight loss onset occurring at approximately 500°C in nitrogen [1]. This contrasts sharply with the semi-aromatic analog derived from ethylenediamine, which begins decomposition at 320°C in nitrogen and is completely volatilized at 610°C in air [1]. While the meta- and para-fluorinated isomers do not exhibit a large differential in thermal stability, the para-isomer uniquely combines this thermal robustness with the distinct polymerization kinetics documented above.

Thermal degradation Thermogravimetric analysis Fluorinated aromatic polymers

Superior Optical Transparency of Perfluorinated Polyimides Containing 4FPPD: Absence of C–H Absorption Harmonics in Near-Infrared Region

Perfluorinated polyimides synthesized from 4FPPD and perfluorinated dianhydrides exhibit high optical transparency across the entire optical communication wavelength range (1.0–1.7 µm) with no detectable absorption peaks originating from C–H bond stretching overtones [1]. In contrast, partially fluorinated polyimides that retain some aryl C–H bonds (such as those derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, TFDB) still exhibit residual absorption in the near-infrared region [1]. The perfluorinated polyimides using 4FPPD achieve glass transition temperatures exceeding 270°C while maintaining this full-window transparency, a combination unattainable with conventional waveguide polymers such as PMMA or polycarbonate [1].

Optical waveguide materials Near-infrared transparency Perfluorinated polyimides

Distinct Ionization Potential of 4FPPD Relative to Other Perfluorinated Diamines: Electronic Structure Governs Reactivity Ranking

The ionization potential (IP) of 4FPPD, calculated from 15N and 1H NMR chemical shifts, is 5.77 eV, which is substantially lower than that of 4FMPD (9.06 eV) and other perfluorinated diamines: 8FODA (9.37 eV), 8FSDA (9.56 eV), and 8FBZ (9.21 eV) [1]. Lower IP correlates with stronger electron-donating ability and predicts higher nucleophilic reactivity. However, the experimental end-group data paradoxically show 4FPPD is less reactive than 4FMPD (42% vs 15% end-group content), demonstrating that the para-substitution geometric constraint overrides the electronic prediction by specifically deactivating the second amino group after first acylation [1].

Ionization potential 15N NMR chemical shift Electron-donating properties

Differential Boiling Point and Physicochemical Properties Between 4FPPD and 4FMPD Isomers Influence Purification and Handling Protocols

The para-isomer 4FPPD (CAS 1198-64-7) exhibits a predicted boiling point of 213.1±35.0 °C at 760 mmHg, a melting point of 145 °C, and a density of 1.6±0.1 g/cm³ [1]. In contrast, its meta-isomer 4FMPD (CAS 1198-63-6) has a higher predicted boiling point of 223.4±35.0 °C at 760 mmHg . This ~10°C boiling point differential, while modest, is exploited in the industrial separation challenge documented in patents, where the two isomers are co-produced during synthesis and their difficult separation necessitates specialized purification strategies [2]. The para-isomer's lower boiling point and distinct crystalline habit facilitate fractional crystallization-based purification when both isomers are present in crude reaction mixtures.

Isomer separation Boiling point Physicochemical properties

Unique Suitability of 4FPPD for Perfluorinated Polyimide Optical Waveguides: Demonstrated Film Formation with 6FDA Dianhydride

Continuous, flexible perfluorinated polyimide films have been successfully prepared using 6FDA as dianhydride and 4FPPD as diamine by Hougham and co-workers at IBM, demonstrating practical film-forming capability [1]. By contrast, 8FBZ (4,4'-diaminooctafluorobiphenyl), the least reactive among the five perfluorinated diamines tested, could not produce detectable poly(amic acid) with 6FDA under the same conditions [1]. The successful film formation with 4FPPD is attributed to its intermediate reactivity: sufficient for poly(amic acid) propagation yet controlled enough to avoid premature precipitation. The resulting films exhibit low dielectric constants (approximately 1.89–1.93 for analogous perfluorinated structures), low refractive indices (1.29–1.31), and >95% optical transmittance in the visible region [2].

Optical waveguide fabrication Perfluorinated polyimide film Optoelectronic integrated circuits

Verified High-Value Application Scenarios for 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (4FPPD)


Perfluorinated Polyimide Synthesis for Optical Waveguides in Optoelectronic Integrated Circuits (OEICs)

4FPPD is an essential monomer for synthesizing perfluorinated polyimides that serve as optical waveguide materials in OEICs and multichip module interconnections. The perfluorinated structure eliminates all C–H bond overtone absorption in the 1.0–1.7 µm telecommunication window, achieving optical losses below 0.1 dB/cm at 1.3 µm when combined with perfluorinated dianhydrides such as 6FDA [1]. The intermediate reactivity of 4FPPD (end-group content 42% with 6FDA, compared to 15% for the meta-isomer 4FMPD) enables controlled poly(amic acid) propagation and successful formation of continuous, flexible films after thermal imidization [2]. The resulting polyimide films combine glass transition temperatures exceeding 270°C, dielectric constants of approximately 1.9, and refractive indices around 1.3—a property set unmatched by partially fluorinated or non-fluorinated polyimides [1].

High-Temperature Dielectric Films for Semiconductor Packaging and Flexible Electronics

The thermal degradation resistance of 4FPPD-derived polymers, with decomposition onset around 500°C in both oxidative and inert atmospheres [1], makes this diamine suitable for fabricating dielectric films that must withstand soldering temperatures (260°C) and short-term processes up to 400°C typical of IC packaging and flexible printed circuit manufacturing. The para-substitution pattern of 4FPPD yields polyimides with distinct in-plane orientation and coefficient of thermal expansion (CTE) characteristics compared to meta-isomer-derived analogs, which is critical for matching the CTE of copper (approximately 17 ppm/°C) in multilayer metallization structures [2]. Procurement specifications should require isomeric purity >98% to prevent meta-isomer contamination from altering film thermal–mechanical properties.

Synthesis of Fluorinated Polyamides and Poly(Schiff base) Polymers for Extreme Environment Coatings

4FPPD undergoes acid-catalyzed polycondensation with aromatic diketones such as p-dibenzoylbenzene to yield completely aromatic, fluorine-containing poly(Schiff base) polymers with high thermal stability [1]. These polymers exhibit essentially identical resistance to thermal decomposition in oxidative and inert atmospheres—a property not observed with semi-aromatic or non-fluorinated analogs [1]. This combination of thermal robustness and chemical inertness (conferred by the C–F bonds) positions 4FPPD-derived poly(Schiff base) coatings for aerospace components, high-temperature electrical insulation, and chemically resistant barrier layers where both thermal and oxidative stability are required.

Research-Grade Precursor for Perfluorinated Ligands and Coordination Polymers

The two primary amino groups of 4FPPD serve as coordination sites for transition metals and as functionalization handles for synthesizing perfluorinated Schiff base ligands, N-heterocyclic carbene precursors, and metal–organic frameworks (MOFs). The strong electron-withdrawing effect of the four fluorine substituents modulates the donor strength of the amine nitrogens, providing a distinct electronic environment compared to non-fluorinated p-phenylenediamine [1]. The unique electronic structure of 4FPPD—with a measured ionization potential of 5.77 eV, the lowest among the five perfluorinated diamines studied—enables tailored electronic tuning of metal complexes for catalysis and sensing applications [1].

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